molecular formula C22H18BrN3O3S B2611031 N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207018-12-9

N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Katalognummer: B2611031
CAS-Nummer: 1207018-12-9
Molekulargewicht: 484.37
InChI-Schlüssel: OCIDNQXDXGBWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18BrN3O3S and its molecular weight is 484.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

N 2 bromobenzyl 2 7 4 methoxyphenyl 4 oxothieno 3 2 d pyrimidin 3 4H yl acetamide\text{N 2 bromobenzyl 2 7 4 methoxyphenyl 4 oxothieno 3 2 d pyrimidin 3 4H yl acetamide}

Biological Activity Overview

Recent studies have highlighted the biological activities of related compounds that share structural features with this compound. Notably, compounds with similar thieno[3,2-d]pyrimidine scaffolds have demonstrated promising antiproliferative effects against various cancer cell lines.

Anticancer Activity

A study involving a series of thieno[3,2-d]pyrimidine derivatives indicated that certain compounds exhibited potent antiproliferative activity against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. The mechanism of action for these compounds included:

  • Induction of Apoptosis : Morphological changes in cells were observed through brightfield microscopy and DAPI staining, confirming cytotoxicity.
  • Autophagy Activation : The study utilized acridine orange staining and western blot analysis to show increased levels of LC3A/B and cleaved caspase-3 in a dose-dependent manner.
  • Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells.
  • Inhibition of Migration and Colony Formation : Scratch assays and clonogenic assays demonstrated reduced cell migration and colony formation capabilities.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound exhibited anti-inflammatory properties by selectively inhibiting COX-2 over COX-1. This selective inhibition suggests potential applications in treating inflammatory diseases alongside cancer therapy.

Mechanistic Insights

Molecular docking studies indicated that the compound acts as a dual inhibitor of topoisomerase I and II, which are crucial enzymes involved in DNA replication and transcription. This dual inhibition contributes to its cytotoxic effects on cancer cells.

Summary of Findings

Activity Details
AntiproliferativePotent against FaDu cells (IC50 = 1.73 μM)
Apoptosis InductionIncreased cleaved caspase-3 levels
Autophagy ActivationElevated LC3A/B levels
Cell Cycle ArrestG2/M phase arrest in MCF-7 cells
Inhibition of MigrationReduced migration and colony formation
Anti-inflammatorySelective COX-2 inhibition
MechanismDual topoisomerase I and II inhibition

Eigenschaften

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-29-16-8-6-14(7-9-16)17-12-30-21-20(17)25-13-26(22(21)28)11-19(27)24-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDNQXDXGBWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.